1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-
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Overview
Description
1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their significant biological and pharmacological properties. The presence of the carboxamide moiety at position 2 and the dichloro and trifluoromethylsulfonyl groups contribute to the unique chemical and biological characteristics of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced at position 2 of the indole ring through the reaction of the indole derivative with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride.
Trifluoromethylsulfonylation: The trifluoromethylsulfonyl group can be introduced using reagents like trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. This inhibition can result in various biological effects, such as anticancer or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxamide: Lacks the dichloro and trifluoromethylsulfonyl groups, resulting in different chemical and biological properties.
4,6-Dichloro-1H-indole-2-carboxamide: Similar structure but lacks the trifluoromethylsulfonyl group.
1H-Indole-2-carboxamide, N-[(trifluoromethyl)sulfonyl]-: Similar structure but lacks the dichloro groups.
Uniqueness
The presence of both dichloro and trifluoromethylsulfonyl groups in 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- (CAS Number: 648417-08-7) is a compound belonging to the indole carboxamide class, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C10H5Cl2F3N2O3S. The structure features a dichloro-substituted indole ring with a trifluoromethyl sulfonyl group, contributing to its unique properties. The compound's synthesis often involves various chemical reactions that yield diverse derivatives with varying biological activities.
Antituberculosis Activity
Recent studies have identified indole-2-carboxamides as promising candidates for antituberculosis agents. In particular, derivatives of 1H-Indole-2-carboxamide have shown low micromolar potency against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies indicate that modifications at the 4 and 6 positions of the indole ring enhance metabolic stability and antibacterial activity .
Inhibition of Kinases
Research has demonstrated that certain derivatives of indole-2-carboxamides exhibit inhibitory effects on specific kinases. For instance, compounds related to this class have shown weak inhibitory activity against PKMYT1, which is involved in cell cycle regulation. The introduction of substituents such as dimethylphenol has been linked to increased potency in inhibiting PKMYT1 .
Study 1: Antituberculosis Screening
A phenotypic screening approach revealed that an analog of 1H-Indole-2-carboxamide exhibited significant activity against Mtb. The study highlighted that introducing alkyl groups to the cyclohexyl ring improved the compound's efficacy while maintaining acceptable metabolic stability .
Study 2: Kinase Inhibition Profile
In a separate investigation, a series of indole derivatives were synthesized and evaluated for their kinase inhibition profiles. The results indicated that specific modifications could lead to enhanced selectivity and potency against PKMYT1. Notably, one compound demonstrated an IC50 value in the low micromolar range .
Data Summary
Compound | Target | IC50 (μM) | Remarks |
---|---|---|---|
Indole Analog 1 | Mycobacterium tuberculosis | <10 | Low micromolar potency |
Indole Analog 2 | PKMYT1 | 0.69 | Enhanced potency with dimethylphenol substitution |
Properties
CAS No. |
648417-08-7 |
---|---|
Molecular Formula |
C10H5Cl2F3N2O3S |
Molecular Weight |
361.12 g/mol |
IUPAC Name |
4,6-dichloro-N-(trifluoromethylsulfonyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H5Cl2F3N2O3S/c11-4-1-6(12)5-3-8(16-7(5)2-4)9(18)17-21(19,20)10(13,14)15/h1-3,16H,(H,17,18) |
InChI Key |
VGLPWUIJPVPIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)NS(=O)(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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